molecular formula Re B1218776 Rhenium CAS No. 7440-15-5

Rhenium

Cat. No.: B1218776
CAS No.: 7440-15-5
M. Wt: 186.21 g/mol
InChI Key: WUAPFZMCVAUBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhenium is a silvery-white, heavy, transition metal with the atomic number 75. It belongs to Group 7 of the periodic table and is one of the rarest elements on Earth . Discovered in 1925 by German chemists Ida Noddack, Walter Noddack, and Otto Carl Berg, this compound was named after the Rhine River in Germany . It is known for its high melting and boiling points, good electrical conductivity, and remarkable resistance to wear and corrosion .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Rhenium pellets, also known as this compound, are primarily used in the production of superalloys needed for high-pressure turbines in the aviation industry and industrial gas turbines . These superalloys are the primary targets of this compound.

Mode of Action

This compound has unique physical and chemical properties that make it widely used in the diagnosis and treatment of cancer . It has more valence electrons in its outer shell, allowing it to exist in a variety of oxidation states and to form different geometric configurations with many different ligands . The luminescence properties, lipophilicity, and cytotoxicity of complexes can be adjusted by changing the ligand of this compound .

Biochemical Pathways

This compound affects several biochemical pathways. Studies have shown that this compound compounds can induce cancer cells to overproduce reactive oxygen species (ROS), damage lysosomes, and induce apoptosis . Other studies have shown that the octahedral this compound complex can also produce singlet oxygen when used in blue light .

Pharmacokinetics

The pharmacokinetics of this compound-186-HEDP, a radiopharmaceutical for palliative treatment of metastatic bone pain, was investigated in patients suffering from metastatic breast or prostate cancer . The half-life times of this compound in three blood fractions (whole blood, plasma, and plasma water) were found to be 40.1 +/- 5.0, 41.0 +/- 6.0, and 29.5 +/- 6.4 hours, respectively . Total urinary this compound excretion was 69% +/- 15%, of which 71% +/- 6% was excreted in the first 24 hours after injection .

Result of Action

The result of this compound’s action is primarily seen in its application in the superalloy industry. This compound pellets and high-purity this compound powder are used in the production of superalloys needed for high-pressure turbines in the aviation industry and industrial gas turbines .

Action Environment

This compound is stable in air, at high temperatures, and sulfur vaporization synthesis of this compound disulfide, and it forms halides with fluorine, chlorine, and bromine . It is insoluble in hydrochloric acid but soluble in nitric acid and hot concentrated sulfuric acid . These environmental factors influence the action, efficacy, and stability of this compound.

Comparison with Similar Compounds

This compound’s unique properties and versatility make it an invaluable element in various scientific and industrial applications. Its ability to form stable compounds in multiple oxidation states and its exceptional catalytic properties distinguish it from other transition metals.

Properties

IUPAC Name

rhenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Re
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAPFZMCVAUBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Re]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Re
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064685
Record name Rhenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.207 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Other Solid, Black to silver-grey solid; [Merck Index], Liquid
Record name Rhenium
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Rhenium
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8683
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Rhenium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7440-15-5, 22541-28-2
Record name Rhenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7440-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhenium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhenium, ion(Re7 )
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022541282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhenium
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Rhenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhenium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.294
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RHENIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YHU292INY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rhenium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013719
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Customer
Q & A

Q1: How are rhenium-186 and this compound-188 produced for medical applications?

A1: this compound-186 is produced in nuclear reactors by neutron activation of this compound-185. [] this compound-188 is obtained from the beta decay of tungsten-188, which itself is produced by double neutron capture of tungsten-186. [] The separation of this compound-188 is achieved using generators, typically employing column chromatography with alumina. []

Q2: What makes this compound isotopes particularly interesting for therapeutic use in nuclear medicine?

A2: this compound-186 and this compound-188 are of particular interest due to their emission properties. [] They are beta-gamma emitters, making them suitable for targeted therapy in various medical fields like oncology, endocrinology, and rheumatology. []

Q3: What are the current and potential applications of this compound radioisotopes in medicine?

A3: Currently, this compound-186-HEDP and this compound-188-DMSA are used for bone pain palliation. [] this compound-186-sulphide is commercially available for synovectomy. [] this compound-188 is also used in endovascular radiation therapy as perrhenate or MAG3-labeled forms. [] Future applications may include labeling peptides and antibodies with high specific activity this compound-188. []

Q4: What is the significance of this compound's chemical similarity to technetium in radiopharmaceutical development?

A4: this compound's chemical similarity to technetium allows for the development of this compound-based analogs of existing technetium-99m radiopharmaceuticals. [] This is advantageous as this compound compounds can be used as non-radioactive surrogates for studying chemical properties and behavior without the need for radioactive handling. []

Q5: How is this compound utilized in high-temperature applications?

A5: this compound, both in pure form and as an alloy with elements like tungsten and molybdenum, finds application in high-temperature environments. [] These applications include filaments for various bulbs and mass spectrometers, components of thermocouples, and heating elements. [] Its high melting point (3170 °C) contributes to its suitability for such demanding applications. []

Q6: What challenges are associated with using tungsten-rhenium thermocouples in high-temperature oxidizing environments, and how are these addressed?

A6: Tungsten-rhenium thermocouples are susceptible to rapid oxidation at high temperatures. [] To mitigate this, an oxidation-resistant layer comprising materials like ZrO2, HfO2, ZrB2, and SiC can be applied to the thermocouple surface using techniques like sol-gel methods. [] This protective layer enhances the thermocouple's lifespan in oxidizing atmospheres while maintaining its functionality. []

Q7: How does the addition of this compound affect the properties of tungsten heavy alloys?

A7: this compound additions to tungsten heavy alloys result in a smaller grain size, enhanced hardness and strength, but lower ductility. [] Specifically, an 84W-6Re-8Ni-2Fe alloy exhibits a yield strength of 815 MPa and a tensile strength of 1180 MPa. [] This combination is attributed to grain size reduction and solid solution hardening caused by this compound. []

Q8: What is the impact of this compound content on the fracture toughness of tungsten-rhenium alloys at different temperatures?

A8: While this compound content doesn't significantly impact fracture toughness at room temperature, alloys with higher this compound content demonstrate superior fracture toughness at elevated temperatures. [] This difference becomes more pronounced as the temperature rises. []

Q9: How does this compound content affect the brittle-ductile transition temperatures in tungsten-rhenium alloys?

A9: Increasing this compound content lowers the brittle-ductile transition temperature and increases the ductile-brittle transition temperature in tungsten-rhenium alloys. [] This implies that adding this compound broadens the temperature range over which these alloys exhibit ductile behavior. []

Q10: What is the effect of pre-treating γ-Al2O3 support with transition metal chlorides on the catalytic activity of supported this compound oxide catalysts in olefin metathesis?

A10: Pre-treating the γ-Al2O3 support with transition metal chlorides like TiCl4 and FeCl3 enhances the catalytic activity of supported this compound oxide catalysts in olefin metathesis. [] This improvement is attributed to an increase in the Lewis acidity of the this compound centers, as indicated by FT-Raman and FT-IR spectroscopy with adsorbed pyridine. []

Q11: What is the significance of the observation that the Re=O stretching frequency in Re2O7/Al2O3 catalysts shifts to higher frequencies upon the addition of additives?

A11: The shift to higher frequencies in the Re=O stretching band suggests a strengthening of the Re=O bond due to the influence of the additives. [] This stronger bond is associated with an increase in the Lewis acidity of the this compound centers, which is believed to play a role in the enhanced catalytic activity observed in olefin metathesis. []

Q12: How is the structure of intercalated ReCl4.5 in graphite explained?

A12: The structure of intercalated ReCl4.5 in graphite involves the formation of Re2Cl10 units, where two ReCl6 octahedra share a common edge. [] These bioctahedra then connect through shared Cl atoms, creating chains of Re2Cl9 units that are arranged in a specific orientation relative to the carbon layers in graphite. [] This arrangement leads to an unusually large interlayer spacing of 1180 pm. []

Q13: What is the reaction of dithis compound decacarbonyl with 1,8-dihydrodibenzo [b,i][1,4,8,11] tetraazaannulene, and what is unique about the product's structure?

A13: Reacting dithis compound decacarbonyl with 1,8-dihydrodibenzo [b,i][1,4,8,11] tetraazaannulene yields a novel dinuclear metallotetraazaannulene complex. [] This complex is unique because it exhibits an unusually large distance of 3.345(1) Å between the two this compound atoms. [] This is significantly larger than the corresponding distances observed in similar porphyrin compounds. [] Additionally, the dibenzotetraazaannulene ring in this complex deviates significantly from planarity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.